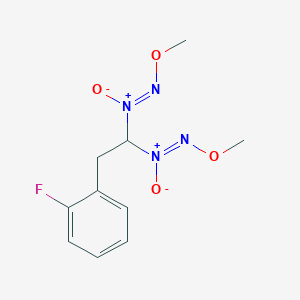
5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds related to "5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide" often involves condensation reactions, as seen in the synthesis of complex heterocyclic systems. For example, the condensation of aldehydes with amines has been used to form polyazapolycyclic compounds, indicating a potential pathway for synthesizing similar structures (Nielsen et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant p-π and n-σ* conjugation, leading to intermediate bond lengths between single and double bonds. This conjugation stabilizes certain molecular fragments and influences the overall geometry of the molecule (Atovmyan et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase their reactivity and potential applications. For instance, Diels-Alder reactions have been employed to create complex structures, indicating the high reactivity of these compounds under specific conditions (Nandakumar et al., 2014).
Physical Properties Analysis
The physical properties, such as crystal density and melting points, are crucial for understanding the material's applications. Compounds with similar structures have been analyzed for their polycrystalline properties, offering insights into their stability and reactivity under various conditions (Ma et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, play a significant role in determining the applications of these compounds. For example, the electrophilicity of carbene analogs provides a foundation for understanding the chemical behavior and potential synthetic utility of similar structures (Sander et al., 2000).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Bond Characterization
The chemical compound 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide has been subject to structural analysis, revealing intricate details about its bond lengths and configurations. Research by Atovmyan et al. (1987) established the structures of derivatives of this compound, indicating intermediate bond lengths between single and double bonds due to p-π conjugation. This study highlighted the planarity of the CN+ (O−)=NOC fragment, stabilized by both p-π and n-σ* conjugation, suggesting potential applications in materials science and molecular engineering where such specific bond configurations are critical (Atovmyan, Golovina, & Zyuzin, 1987).
Photochemical and Catalytic Properties
In the realm of photocatalytic applications, derivatives similar to 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide have been explored for their potential in organic reactions. Shang et al. (2019) reviewed the use of a related organophotocatalyst, showcasing its broad applicability in various organic transformations due to its excellent redox window and chemical stability. This indicates a promising avenue for the application of 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide in facilitating photocatalytic processes, potentially leading to more efficient and environmentally friendly synthetic methods (Shang, Lu, Cao, Liu, He, & Yu, 2019).
Ligand Efficiency in Asymmetric Catalysis
Exploring the compound's potential as a ligand, Melcher et al. (2018) investigated the efficiency of related dienes as ligands to rhodium(I), finding that certain derivatives can significantly impact the selectivity of reactions. This research suggests that compounds with structural similarities to 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide could serve as effective ligands in asymmetric catalysis, offering a path to highly selective synthetic processes (Melcher, Alves da Silva, Ivšić, & Strand, 2018).
Electronic and Optical Properties
Further research into the electronic and optical properties of related compounds, as conducted by Mary et al. (2019), highlights the potential of these molecules in the development of novel light-harvesting materials. Their study on aromatic halogen-substituted compounds reveals significant light-harvesting efficiency, suggesting that 5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide could contribute to the advancement of solar energy conversion and storage technologies (Mary, Ertan-Bolelli, Thomas, Krishnan, Bolelli, Kasap, Onkol, & Yildiz, 2019).
Eigenschaften
IUPAC Name |
(Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4O4/c1-18-12-14(16)10(15(17)13-19-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3/b14-12-,15-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPGDHMPKMVQPF-DZDAAMPGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](C(CC1=CC=CC=C1F)[N+](=NOC)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](\[O-])/C(/[N+](=N/OC)/[O-])CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5507919.png)
![3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5507925.png)


![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)
![2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)
![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)
![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)